
3-Fluoro-3'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-methyl-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 3-Fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methylbiphenyl
- 4-Fluoro-3-methylbiphenyl
- 3-Fluoro-2-methylbiphenyl
Uniqueness
3-Fluoro-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups on the biphenyl structure. This unique arrangement can result in distinct chemical and physical properties, such as altered reactivity and binding characteristics compared to its isomers .
Eigenschaften
Molekularformel |
C13H11F |
|---|---|
Molekulargewicht |
186.22 g/mol |
IUPAC-Name |
1-fluoro-3-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |
InChI-Schlüssel |
SNPGMCLEHULHFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)

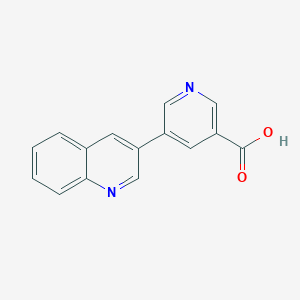
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)

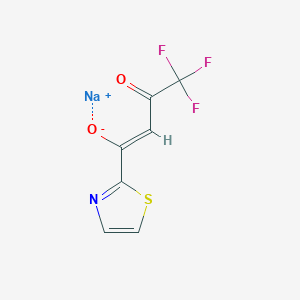



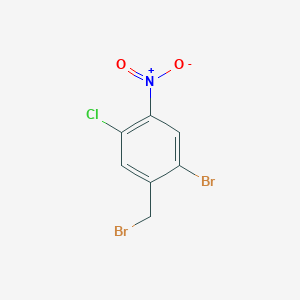
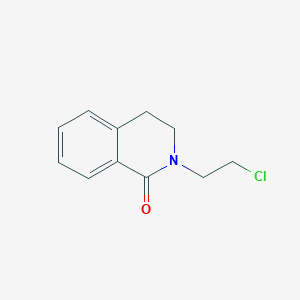
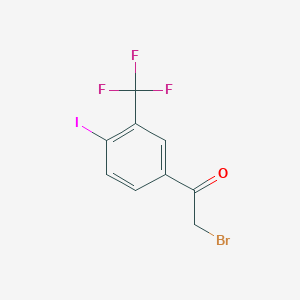
![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)
